molecular formula C18H18ClN5O2 B10755331 3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride

3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride

Cat. No.: B10755331
M. Wt: 371.8 g/mol
InChI Key: QZFLQLMWGKMMGY-UHFFFAOYSA-N
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Description

3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an anilino group, which is further modified with hydroxy and methyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving a β-dicarbonyl compound and a nitrogen source, such as guanidine or urea, under acidic or basic conditions.

    Substitution with Anilino Group: The pyrimidine core is then reacted with 3-hydroxy-4-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the anilino-pyrimidine intermediate.

    Formation of Benzamide: The intermediate is further reacted with benzoyl chloride or a similar benzamide precursor under basic conditions to form the final compound.

    Hydrochloride Formation: The free base of the compound is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the stringent conditions required for high-purity product formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the aniline ring can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenated pyrimidine derivatives with nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects, particularly in cancer treatment. Its ability to inhibit certain enzymes involved in cell proliferation makes it a promising candidate for anticancer drugs.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of target enzymes, blocking their activity. This inhibition can disrupt various cellular processes, such as DNA replication and repair, leading to cell death in cancer cells. The molecular targets include kinases and other enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-4-methylanilino)pyrimidine-2-amine
  • 3-(4-Aminophenylamino)pyrimidine-2-carboxamide
  • N-(4-(3-Hydroxy-4-methylanilino)phenyl)-4-aminobenzamide

Uniqueness

Compared to similar compounds, 3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride stands out due to its specific substitution pattern, which enhances its binding affinity and specificity for certain enzymes

Properties

Molecular Formula

C18H18ClN5O2

Molecular Weight

371.8 g/mol

IUPAC Name

3-[[4-(3-hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride

InChI

InChI=1S/C18H17N5O2.ClH/c1-11-5-6-14(10-15(11)24)21-16-7-8-20-18(23-16)22-13-4-2-3-12(9-13)17(19)25;/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23);1H

InChI Key

QZFLQLMWGKMMGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N)O.Cl

Origin of Product

United States

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